Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate
Description
Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate (CAS: 1023021-15-9) is an ethyl ester derivative featuring a formylpiperazine moiety linked to a glycine backbone via a urea-like carbonylamino group. Its molecular formula is C₁₀H₁₇N₃O₄, with a molecular weight of 243.26 g/mol . The compound’s key structural attributes include:
- Formylpiperazine group: Enhances hydrogen-bonding capacity and serves as a reactive site for further derivatization.
- Ethyl ester: Increases lipophilicity, improving membrane permeability.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its reactive formyl group for subsequent modifications.
Properties
IUPAC Name |
ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-2-17-9(15)7-11-10(16)13-5-3-12(8-14)4-6-13/h8H,2-7H2,1H3,(H,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPCUQBFUJVLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-formylpiperazine-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl 2-[(4-carboxypiperazine-1-carbonyl)amino]acetate.
Reduction: Ethyl 2-[(4-hydroxymethylpiperazine-1-carbonyl)amino]acetate.
Substitution: Ethyl 2-[(4-aminopiperazine-1-carbonyl)amino]acetate or Ethyl 2-[(4-thiopiperazine-1-carbonyl)amino]acetate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure enables it to interact with various biological targets, potentially leading to the development of new therapeutic agents. The formyl group in this compound can form covalent bonds with nucleophilic residues in proteins, which may alter their function and modulate biological pathways. This reactivity is crucial for designing drugs that target specific enzymes or receptors.
Case Studies in Medicinal Chemistry
- Anticancer Agents: Research has indicated that piperazine derivatives exhibit anticancer properties. This compound could be explored for its efficacy against various cancer cell lines due to its ability to modify protein interactions.
- Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents. The potential of this compound to act against bacterial infections warrants further investigation.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for constructing diverse chemical entities.
Synthetic Routes
The synthesis typically involves the reaction of ethyl glycinate hydrochloride with 4-formylpiperazine-1-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method ensures high yields and purity through advanced purification techniques like high-performance liquid chromatography (HPLC).
Material Science
This compound is also being explored in material science for developing novel materials with specific properties, including polymers and nanomaterials. Its unique chemical structure allows for functionalization that can enhance the properties of materials.
Applications in Material Development
- Polymers: The compound can be incorporated into polymer matrices to improve mechanical strength or thermal stability.
- Nanomaterials: Its reactivity may facilitate the creation of nanostructures with tailored functionalities for applications in electronics or catalysis.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences in Reactivity and Solubility
- Formyl vs. Dioxopiperazine Groups : The dioxopiperazine derivative (C₁₅H₁₇N₃O₆) exhibits enhanced rigidity and hydrogen-bonding capacity due to its diketopiperazine ring, making it suitable for antibiotic synthesis . In contrast, the formyl group in the target compound offers a reactive aldehyde for crosslinking or conjugation.
- Lipophilicity : The ethyl ester in the target compound increases lipophilicity (logP ~2.6 estimated), whereas the dihydrochloride salt in the Fmoc derivative (C₂₄H₂₉Cl₂N₃O₄) improves aqueous solubility for peptide coupling .
- Aromatic vs.
Biological Activity
Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate is a piperazine derivative with notable potential in medicinal chemistry and biological applications. This article delves into its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
Overview of the Compound
- Chemical Formula : C10H17N3O4
- Molar Mass : 243.26 g/mol
- CAS Number : 1023021-15-9
This compound is synthesized through the reaction of ethyl glycinate hydrochloride with 4-formylpiperazine-1-carboxylic acid, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The formyl group in the structure can form covalent bonds with nucleophilic residues in proteins, potentially altering their functions. This reactivity allows it to modulate various biological pathways, making it a candidate for therapeutic applications .
Pharmacological Potential
Research indicates that compounds in this class may possess a range of pharmacological activities:
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-[(4-carboxypiperazine-1-carbonyl)amino]acetate | Carboxy | Moderate antibacterial activity |
| Ethyl 2-[(4-hydroxymethylpiperazine-1-carbonyl)amino]acetate | Hydroxymethyl | Antitumor properties |
| Ethyl 2-[(4-aminopiperazine-1-carbonyl)amino]acetate | Amino | Neuroprotective effects |
The presence of the formyl group in this compound distinguishes it from other derivatives, which may influence its reactivity and biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with piperazine derivatives:
- Antimicrobial Studies : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications in the piperazine ring structure enhanced their efficacy against these pathogens .
- Antitumor Research : Research on related piperazine compounds has indicated their potential to inhibit cancer cell growth and induce apoptosis through various mechanisms, including cell cycle arrest .
- Neuroprotective Effects : Certain studies have highlighted the neuroprotective properties of piperazine derivatives, suggesting that this compound may also possess similar effects due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
